

Research Applications of N-Methylsulfonyl-Indole Derivatives

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Compound of Interest

Compound Name: 6-Methylsulfonyloxindole

Cat. No.: B1362221

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Disclaimer: Initial research did not yield specific data for "**6-Methylsulfonyloxindole**." The following application notes and protocols are based on the closely related class of compounds, N-methylsulfonyl-indole derivatives, which have demonstrated significant potential in drug discovery and development. These derivatives have been primarily investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.

Application Notes

N-methylsulfonyl-indole derivatives are a promising class of heterocyclic compounds with a range of biological activities. The core indole scaffold, a common motif in pharmacologically active agents, is functionalized with a methylsulfonyl group, which can enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile.^{[1][2]} The primary research applications for this class of compounds are detailed below.

Anti-inflammatory Activity via COX-2 Inhibition

A significant area of research for N-methylsulfonyl-indole derivatives is their potent and selective inhibition of cyclooxygenase-2 (COX-2).^{[3][4]} The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy for inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.^[4] The methylsulfonyl moiety in these indole derivatives often mimics the pharmacophore of selective COX-2 inhibitors like celecoxib and rofecoxib.^{[1][2]}

Dual COX-2/5-LOX Inhibition

Certain N-methylsulfonyl-indole derivatives have been identified as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX).^{[1][3][5]} The 5-LOX enzyme is involved in the synthesis of leukotrienes, which are also potent inflammatory mediators. Dual inhibition of both pathways may offer a broader anti-inflammatory effect and a more favorable therapeutic profile, particularly in complex inflammatory diseases.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of N-methylsulfonyl-indole derivatives against a spectrum of bacterial strains.^{[1][3][6][7]} Some compounds have shown selective activity against Gram-negative bacteria such as *Salmonella enterica* and *E. coli*.^{[1][3]} This suggests their potential as lead compounds for the development of new antibacterial agents.

Antioxidant Activity

The antioxidant potential of N-methylsulfonyl-indole derivatives has also been explored.^{[1][3]} Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species.

Quantitative Data Summary

The following tables summarize the biological activity data for representative N-methylsulfonyl-indole derivatives from published research.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity^[4]

Compound	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (SI = COX-1 IC ₅₀ / COX-2 IC ₅₀)
4b	11.84	0.11	107.63
4d	10.15	0.17	59.70
4f	12.03	0.15	80.20
Indomethacin	0.039	0.49	0.079

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)[4]

Compound	Dose (mg/kg)	% Inhibition of Edema (after 3h)	% Inhibition of Edema (after 6h)
4b	10	90.5	93.7
4d	10	75.6	85.1
4f	10	81.1	90.7
Indomethacin	10	87.7	96.0

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives (General Procedure)[4]

This protocol describes a general method for the synthesis of N-substituted indole derivatives with a methylsulfonylphenyl group at the 2-position.

Materials:

- 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole
- Substituted benzyl chloride
- Sodium hydride (NaH)
- Dry N,N-Dimethylformamide (DMF)
- Ice-cold water
- Ethanol

Procedure:

- Dissolve the 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole (2.5 mmol) and NaH (0.1 g, 4.5 mmol) in dry DMF (5 ml).

- Stir the mixture for 30 minutes at room temperature.
- Cool the reaction mixture to 0°C and slowly add the substituted benzyl chloride.
- Allow the reaction mixture to stir at room temperature overnight.
- Pour the reaction mixture into ice-cold water.
- Filter the precipitated solid, dry it, and recrystallize from ethanol to obtain the final product.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[3][5]

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes using an enzyme immunoassay (EIA) kit.

Materials:

- COX-1 and COX-2 enzyme preparations
- Arachidonic acid (substrate)
- Test compounds (dissolved in a suitable solvent, e.g., DMSO)
- Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
- Buffer solution
- Microplate reader

Procedure:

- Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Incubate the reaction mixture for a specific period (e.g., 2 minutes) at 37°C.

- Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
- Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)[8]

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds in a rat model.

Materials:

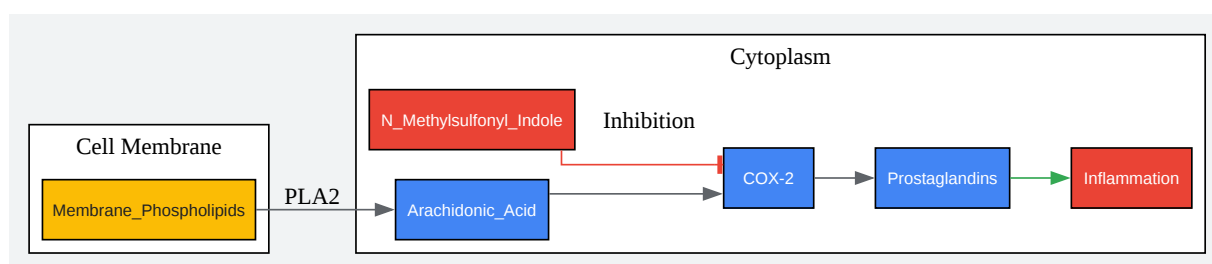
- Wistar rats
- Carrageenan solution (1% w/v in saline)
- Test compounds
- Reference drug (e.g., Indomethacin)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Plethysmometer

Procedure:

- Fast the rats overnight with free access to water.
- Divide the rats into groups (control, reference, and test compound groups).

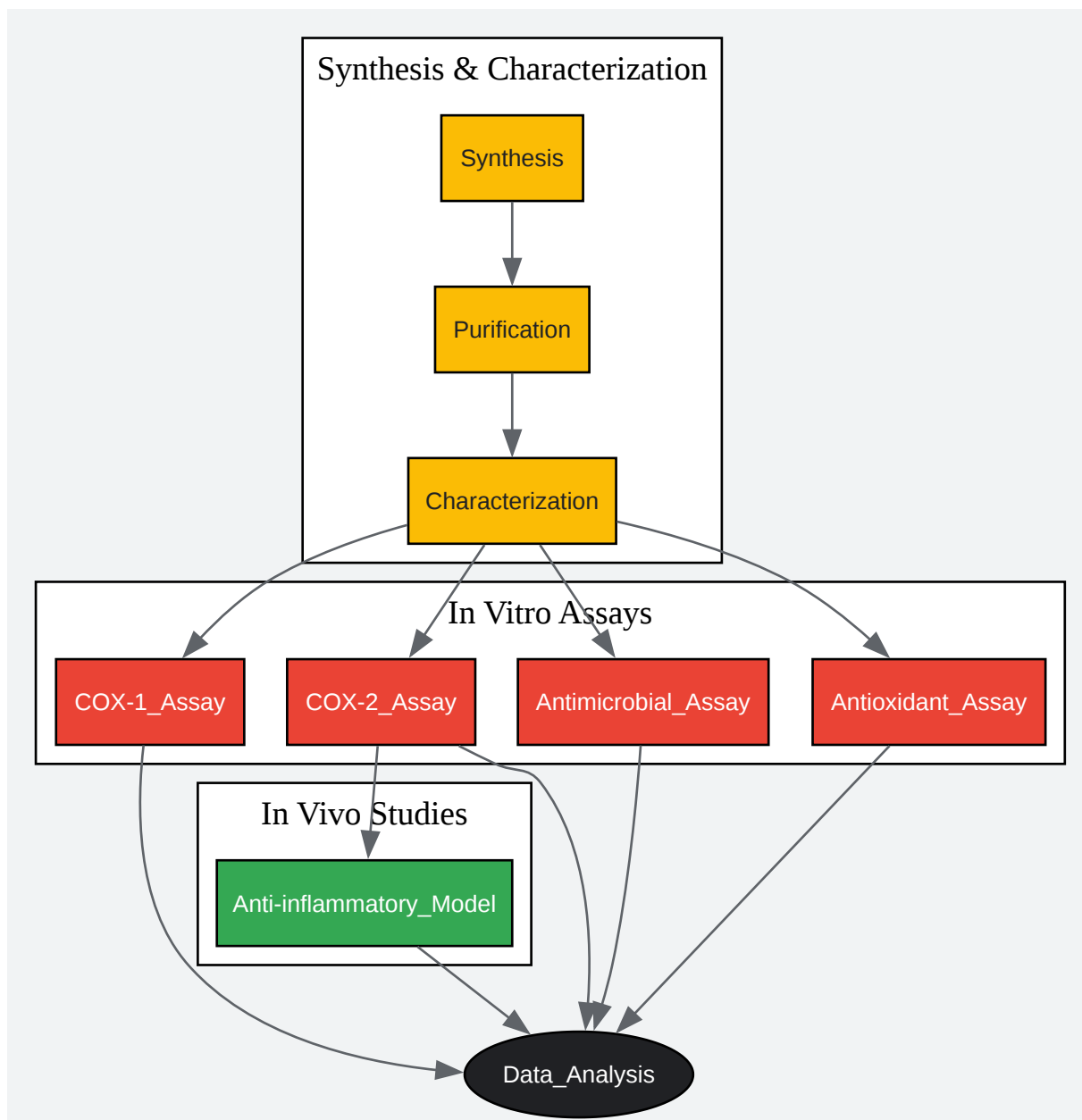
- Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. Administer the vehicle to the control group.
- After a set time (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 6 hours) after the carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Visualizations



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Caption: COX-2 Inhibition by N-Methylsulfonyl-Indole Derivatives.



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